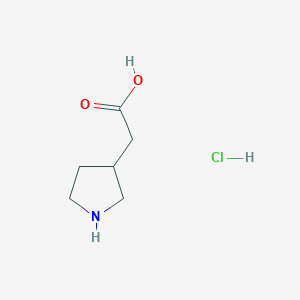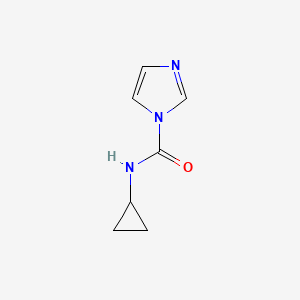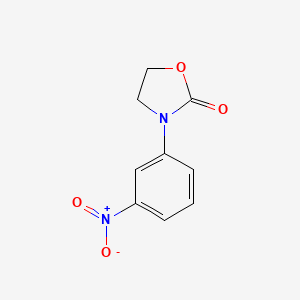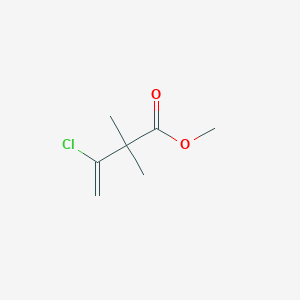
2-(Pyrrolidin-3-yl)acetic acid hydrochloride
説明
“2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 80616-50-8 . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C6H12ClNO2 . The InChI code for this compound is not available .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . It is highly soluble, with a solubility of 415.0 mg/ml or 2.51 mol/l according to ESOL, and 3160.0 mg/ml or 19.1 mol/l according to Ali .科学的研究の応用
Pyrrolidine in Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine is a versatile scaffold used to obtain biologically active compounds for the treatment of human diseases . It’s used widely due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Field : Organic Chemistry
- Application : A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, anti-inflammatory drugs, and for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
- Method : The synthesis is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
- Results : The method allows obtaining the target products in one synthetic stage with high yields .
Pyrrolidine Derivatives as Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Field : Medicinal Chemistry
- Application : Pyrrolidine derivatives have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Method : The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results : The different spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of 3-Iodopyrroles
- Field : Organic Chemistry
- Application : A method for the synthesis of 3-iodopyrroles has been developed . These compounds are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
- Method : The synthesis is based on the multicomponent condensation .
- Results : The method allows obtaining the target products in one synthetic stage .
Pyrrolidine Derivatives as Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Field : Medicinal Chemistry
- Application : Pyrrolidine derivatives have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Method : The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results : The different spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of 3-Iodopyrroles
- Field : Organic Chemistry
- Application : A method for the synthesis of 3-iodopyrroles has been developed . These compounds are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
- Method : The synthesis is based on the multicomponent condensation .
Safety And Hazards
The safety information for “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-pyrrolidin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQVQGTZQCUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)acetic acid hydrochloride | |
CAS RN |
80616-50-8 | |
| Record name | Pyrrolidin-3-yl-acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)
![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)




![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)
